2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid
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Overview
Description
2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid is an organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the tert-butoxycarbonyl group, yielding the deprotected morpholine derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthetic processes. Upon deprotection, the morpholine ring can interact with various biological targets, influencing biochemical pathways and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
4-(Tert-butoxycarbonyl)morpholine: Lacks the benzoic acid moiety, used primarily as a protecting group for amines.
2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)butanoic acid: Contains a butanoic acid moiety, offering different chemical properties and applications.
Uniqueness
2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid is unique due to its combination of a morpholine ring, tert-butoxycarbonyl group, and benzoic acid moiety. This structure provides distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-13(10-17)11-6-4-5-7-12(11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAMNZMCLBCLKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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